molecular formula C15H23NO4S2 B2693028 1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1796970-46-1

1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No. B2693028
CAS RN: 1796970-46-1
M. Wt: 345.47
InChI Key: JTWLYLHYYAHBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a complex organic molecule that contains an azetidine ring, which is a type of heterocyclic compound. It also contains sulfonyl groups attached to ethylphenyl and isobutyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. These properties would depend on the exact structure of the compound and could be determined through various experimental techniques .

Scientific Research Applications

Synthetic Applications

One study reports on the gold(I)-catalyzed cascade synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives. This process demonstrates a cyclization/nucleophilic substitution/elimination mechanism, highlighting the compound's utility in the synthesis of complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Pertschi et al., 2017).

Material Science

Another study focuses on the comparison of anionic ring-opening polymerizations of N-(Alkylsulfonyl)azetidines. It explores how alkyl sulfonyl substitution impacts the polymerization process, leading to poly(N-sulfonylazetidine)s, which serve as precursors to valuable polyimines. This research is significant for materials science, offering insights into the synthesis of novel polymers with potential applications in various industrial sectors (Rowe et al., 2019).

Biomedical Research

Research on sulfonamide antibiotics has led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. By targeting sulfonamide antibiotic congeners, this method demonstrates the compound's role in enhancing food safety and quality control in the agricultural sector (Adrián et al., 2009).

Antimicrobial and Antitumor Activities

A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, synthesized through the reaction of sulfonamide derivatives, showed significant antimicrobial activities. This indicates the compound's potential in the development of new antimicrobial agents (Alsaedi et al., 2019).

Additionally, sulfonamide derivatives have been synthesized for the evaluation of their anticancer and radiosensitizing properties, demonstrating the compound's relevance in cancer research and therapy (Ghorab et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-4-13-5-7-14(8-6-13)22(19,20)16-9-15(10-16)21(17,18)11-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWLYLHYYAHBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

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